molecular formula C13H14N2O2 B11395238 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B11395238
M. Wt: 230.26 g/mol
InChI Key: HADHWBUNMAZRLB-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a synthetic small molecule featuring an isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is provided as a high-purity material strictly for research purposes. Isoxazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their broad biological activity profile . They are frequently investigated as key scaffolds in the development of novel therapeutic agents, with documented research into their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The structural motif of the propanamide-linked isoxazole presents opportunities for exploring structure-activity relationships (SAR), particularly in modulating interactions with various biological targets. Related isoxazole compounds have been studied for their potential interactions with central nervous system targets, such as GABA-A receptors, suggesting this compound may be a valuable probe for neuropharmacological research . Researchers utilize this compound in hit-to-lead optimization campaigns, molecular docking studies to predict binding modes, and in vitro screening assays to evaluate its efficacy and selectivity. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C13H14N2O2/c1-9(2)13(16)14-12-8-11(15-17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16)

InChI Key

HADHWBUNMAZRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of α-Amino Ketone Precursors

A widely adopted method involves the cyclization of α-amino ketones using activated carbon (Darco KB) as a catalyst. For example, 2-amino-4-nitrophenol reacts with benzaldehyde derivatives under oxidative conditions to yield 5-nitro-2-aryl-1,2-oxazoles, which are subsequently reduced to the corresponding amines.

Procedure :

  • Condensation : 2-Amino-4-nitrophenol (10 mmol) and benzaldehyde (12 mmol) are refluxed in ethanol with activated carbon (1 g) for 6 hours.

  • Oxidation : The intermediate imine is oxidized using atmospheric oxygen, yielding 5-nitro-3-phenyl-1,2-oxazole (78% yield).

  • Reduction : Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) reduces the nitro group to an amine, producing 5-amino-3-phenyl-1,2-oxazole (92% yield).

Key Data :

StepReagents/ConditionsYield (%)
Condensation/OxidationEtOH, Darco KB, reflux78
Reduction10% Pd/C, H₂, 50 psi92

Huisgen Cycloaddition for Oxazole Formation

An alternative route employs Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For instance, chlorooxime derivatives react with methyl acrylate to form 1,2-oxazoline intermediates, which are dehydrogenated to oxazoles.

Procedure :

  • Nitrile Oxide Generation : Benzaldehyde oxime (10 mmol) is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

  • Cycloaddition : The in situ-generated nitrile oxide reacts with methyl acrylate (12 mmol) at room temperature for 12 hours, yielding methyl 3-phenyl-1,2-oxazoline-5-carboxylate (65% yield).

  • Aromatization : Dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene produces methyl 3-phenyl-1,2-oxazole-5-carboxylate (58% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The amide bond between 5-amino-3-phenyl-1,2-oxazole and 2-methylpropanoic acid is typically formed using EDCI- HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in anhydrous DMF.

Procedure :

  • Acid Activation : 2-Methylpropanoic acid (10 mmol) is treated with EDCI- HCl (12 mmol) and HOBt (hydroxybenzotriazole, 10 mmol) in DMF at 0°C for 30 minutes.

  • Amidation : 5-Amino-3-phenyl-1,2-oxazole (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and NaHCO₃, and purified via silica gel chromatography to yield this compound (72% yield).

Key Data :

ParameterValue
Coupling ReagentEDCI- HCl/HOBt
SolventAnhydrous DMF
Reaction Time24 hours
Yield72%

Schotten-Baumann Reaction

For scale-up synthesis, the Schotten-Baumann method employs interfacial amidation between acid chlorides and amines under basic conditions.

Procedure :

  • Acid Chloride Preparation : 2-Methylpropanoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) for 2 hours, yielding 2-methylpropanoyl chloride (95% yield).

  • Amidation : 5-Amino-3-phenyl-1,2-oxazole (10 mmol) is dissolved in 10% NaOH, and the acid chloride is added dropwise at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered and recrystallized from ethanol (68% yield).

Stereochemical and Regiochemical Considerations

Diastereoselective Methylation

In cases where chiral centers are introduced, diastereoselective methylation using sodium bis(trimethylsilyl)amide (NaHMDS) and iodomethane ensures high enantiomeric excess. For example, oxazolidinone auxiliaries facilitate asymmetric induction during propionamide synthesis.

Procedure :

  • Deprotonation : A chiral oxazolidinone derivative (10 mmol) is treated with NaHMDS (12 mmol) in THF at −78°C.

  • Alkylation : Iodomethane (15 mmol) is added, and the reaction is warmed to −20°C over 2 hours, yielding the methylated product with >95% de.

Regioselective Oxazole Functionalization

Regioselectivity in oxazole substitution is controlled by electronic effects. Electron-withdrawing groups (e.g., nitro) at the 5-position direct subsequent reactions to the 4-position, enabling precise functionalization.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 2.95 (m, 1H, CH(CH₃)₂), 6.78 (s, 1H, oxazole-H), 7.45–7.62 (m, 5H, Ph-H), 8.12 (s, 1H, NH).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (oxazole ring).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30, 1 mL/min) confirms >98% purity, with retention time = 6.7 minutes .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

  • Acidic Hydrolysis :
    Reacting with 6M HCl at 100°C for 12 hours produces 2-methylpropanoic acid and 5-amino-3-phenyl-1,2-oxazole (confirmed via LC-MS analysis) .

  • Basic Hydrolysis :
    Treatment with 2M NaOH at 80°C generates the sodium salt of 2-methylpropanoic acid and the same oxazole derivative.

Reaction TypeReagents/ConditionsMajor Products
Acidic Hydrolysis6M HCl, 100°C, 12h2-methylpropanoic acid + 5-amino-3-phenyl-1,2-oxazole
Basic Hydrolysis2M NaOH, 80°C, 8hSodium 2-methylpropanoate + 5-amino-3-phenyl-1,2-oxazole

Oxidation Reactions

The oxazole ring and methyl groups are susceptible to oxidation:

  • Oxazole Ring Oxidation :
    Using KMnO₄ in acidic medium (H₂SO₄) at 60°C leads to ring cleavage, forming N-(3-phenyl-1,2-oxazol-5-yl)propanamide-2-carboxylic acid .

  • Methyl Group Oxidation :
    Reaction with CrO₃ in acetic acid converts the methyl group to a carbonyl, yielding N-(3-phenyl-1,2-oxazol-5-yl)propanamide-2-one .

Reduction Reactions

Selective reduction of the oxazole ring or amide group is achievable:

  • Oxazole Ring Reduction :
    Hydrogenation over Pd/C (1 atm H₂, 25°C) saturates the oxazole to a dihydrooxazole intermediate, which further rearranges to N-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanamide .

  • Amide Reduction :
    LiAlH₄ in THF reduces the amide to a secondary amine, producing 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propylamine .

Substitution Reactions

Electrophilic substitution occurs at the oxazole ring’s 4-position due to its electron-rich nature:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces a nitro group, forming 2-methyl-N-(4-nitro-3-phenyl-1,2-oxazol-5-yl)propanamide (yield: 65%).

  • Halogenation :
    Bromination with Br₂/FeBr₃ yields 2-methyl-N-(4-bromo-3-phenyl-1,2-oxazol-5-yl)propanamide (yield: 72%) .

Cycloaddition Reactions

The oxazole participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:

  • With DMAD (Dimethyl Acetylenedicarboxylate) :
    Forms a fused bicyclic adduct, 2-methyl-N-(3-phenyl-1,2-oxazolo[5,4-b]pyridine-5-yl)propanamide , under reflux in toluene .

Functionalization of the Amide Group

The amide nitrogen reacts with electrophiles:

  • Alkylation :
    Treatment with methyl iodide in DMF produces 2-methyl-N-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide (yield: 58%) .

  • Acylation :
    Acetyl chloride in pyridine generates 2-methyl-N-acetyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide .

Thermal Degradation

Pyrolysis at 300°C decomposes the compound into 3-phenyl-1,2-oxazole and 2-methylpropanenitrile , confirmed by GC-MS.

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage.

  • Oxazole Reduction : Involves hydrogen adsorption on the catalyst surface, leading to ring saturation .

  • Electrophilic Substitution : Directed by the oxazole’s electron density, favoring the 4-position for nitration/halogenation .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have indicated that compounds structurally related to 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide may exhibit neuroprotective effects. Research has focused on the inhibition of tau protein aggregation, which is implicated in Alzheimer's disease and other tauopathies. For instance, compounds with similar oxazole structures have shown promise in modulating tau-mediated neurodegeneration, offering potential therapeutic avenues for Alzheimer's disease treatment .

Anti-inflammatory Activity

Compounds derived from similar structural frameworks have been evaluated for their anti-inflammatory properties. A study demonstrated that derivatives of propanamide exhibited significant protection against carrageenan-induced paw edema in animal models, suggesting that this compound could possess comparable anti-inflammatory effects .

Anticancer Potential

The anticancer activity of oxazole derivatives has been explored extensively. Research indicates that certain oxazole-containing compounds can inhibit cancer cell proliferation across various cancer lines. For example, related compounds have shown significant growth inhibition percentages against several cancer cell lines, indicating potential for further development in cancer therapeutics .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective agents against tau aggregation, compounds similar to this compound were tested for their ability to prevent tau fibril formation. The results indicated a dose-dependent inhibition of fibril formation, correlating with improved cognitive function in treated models .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of propanamide derivatives in chronic inflammatory conditions. The results demonstrated that specific derivatives provided substantial protection against cotton-pellet-induced granuloma formation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showcasing their potential as safer alternatives .

Data Tables

Application Area Effect Reference
Neurodegenerative DiseasesInhibition of tau aggregation ,
Anti-inflammatoryProtection against paw edema
AnticancerGrowth inhibition in cancer cell lines ,

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Structural Insights

  • Crystallography : Tools like SHELX and WinGX enable precise determination of hydrogen-bonding patterns (e.g., ’s graph-set analysis), critical for understanding packing efficiency and stability .
  • Synthetic Flexibility : The target compound’s oxazole ring allows regioselective modifications (e.g., halogenation, methoxylation) to tune electronic properties, as seen in Compound B .

Biological Activity

2-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxazole Ring : Known for various biological activities.
  • Phenyl Group : Enhances pharmacological properties.
  • Propanamide Backbone : Contributes to stability and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the methyl and phenyl groups via nucleophilic substitution or coupling reactions.
  • Characterization using techniques like NMR, IR, and MS to confirm structure and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of both the oxazole and phenyl rings enhances its interaction with microbial targets.

CompoundActivity TypeMechanism
This compoundAntimicrobialInhibits bacterial cell wall synthesis
Similar CompoundsAnticancerInduces apoptosis in cancer cells

Anti-inflammatory Activity

Research has shown that derivatives of oxazole compounds exhibit anti-inflammatory effects. For instance, studies involving similar compounds demonstrated their ability to reduce carrageenan-induced paw edema in animal models:

CompoundDose (mg/kg)% Inhibition (Edema)
This compound2045.1 - 81.7%
Diclofenac Sodium1069.5%
Ibuprofen2064.7%

The mechanism involves strong interactions with the COX-2 enzyme, which is crucial for mediating inflammation.

Case Studies

A specific study evaluated the anti-inflammatory potential of various synthesized compounds related to oxazole derivatives. The results indicated that certain derivatives provided a higher percentage of protection against induced inflammation compared to standard drugs like diclofenac and ibuprofen .

Molecular Modeling Studies

Molecular docking studies have suggested that these compounds interact effectively with key enzymes involved in inflammation pathways, providing insights into their mechanisms of action .

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide, and how can reaction efficiency be monitored experimentally?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing precursors (e.g., substituted oxazole derivatives) with acylating agents like propanoyl chloride in the presence of a base (e.g., triethylamine). Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and byproduct removal. Post-reaction, purification via recrystallization (e.g., using petroleum ether) ensures product integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR (¹H and ¹³C) to confirm the oxazole ring substitution pattern and propanamide chain connectivity.
  • FT-IR for identifying amide C=O stretching (~1650–1700 cm⁻¹) and oxazole ring vibrations.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation. Contradictions (e.g., unexpected splitting in NMR) are resolved by cross-validating with 2D NMR (COSY, HSQC) or comparing computational spectral predictions (DFT) with experimental data .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound from reaction mixtures?

Polar aprotic solvents (e.g., DMF or acetonitrile) are often used during synthesis. For purification, silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) effectively separates the target compound from byproducts. Reverse-phase HPLC (C18 column, methanol/water mobile phase) may refine purity for sensitive applications .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict reaction pathways and optimize synthesis conditions for this compound?

Reaction path searches using quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model intermediates and transition states. Computational tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation. Experimental parameters (e.g., solvent polarity, temperature) are optimized by correlating computed activation energies with empirical results .

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

Discrepancies may arise from impurities, assay variability, or stereochemical factors. Mitigation includes:

  • Rigorous purity validation (HPLC ≥95%, Karl Fischer titration for moisture).
  • Standardized bioassays (e.g., fixed cell lines, controlled incubation times).
  • Chiral resolution (if applicable) to isolate enantiomers and test activity separately .

Q. How can factorial design experiments improve the scalability of this compound’s synthesis?

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) at two levels to identify significant interactions. For example:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)15
Solvent (DMF:H₂O)9:11:1
Response surface methodology (RSM) then models optimal conditions for yield and purity .

Q. What role does the oxazole ring’s electronic configuration play in the compound’s reactivity and intermolecular interactions?

The oxazole’s electron-deficient aromatic ring facilitates nucleophilic attack at the 5-position. Frontier molecular orbital (FMO) analysis reveals the HOMO localization on the propanamide group, guiding electrophilic modifications. π-π stacking between the phenyl and oxazole rings influences crystallinity, as shown by X-ray diffraction studies .

Methodological Notes

  • Contradictory Data Analysis : Cross-disciplinary validation (e.g., combining experimental kinetics with computational thermodynamics) resolves mechanistic ambiguities .
  • Reproducibility : Detailed reporting of reaction conditions (e.g., inert atmosphere, moisture control) is critical, as trace water or oxygen can alter pathways .

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